Dilevalol hydrochloride

Description

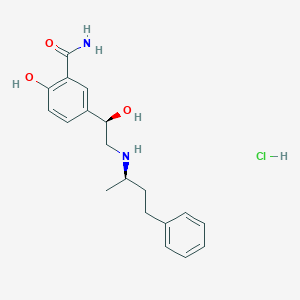

Structure

3D Structure of Parent

Properties

CAS No. |

75659-08-4 |

|---|---|

Molecular Formula |

C19H25ClN2O3 |

Molecular Weight |

364.9 g/mol |

IUPAC Name |

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |

InChI |

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1 |

InChI Key |

WQVZLXWQESQGIF-WJKBNZMCSA-N |

SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

Isomeric SMILES |

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

Other CAS No. |

75659-08-4 |

Synonyms |

AH 5158 AH-5158 AH5158 Albetol Apo Labetalol Apo-Labetalol ApoLabetalol Dilevalol Hydrochloride, Labetalol Labetalol Labetalol Hydrochloride Labetalol, (R,R)-Isomer Labetolol Normodyne Presolol R,R Labetalol R,R-Labetalol SCH 19927 SCH-19927 SCH19927 Trandate |

Origin of Product |

United States |

Stereochemical Foundations and Synthesis Methodologies of Dilevalol Hydrochloride

Enantiomeric and Diastereomeric Relationships in Labetalol (B1674207) and Dilevalol (B1670639) Hydrochloride

Labetalol possesses two chiral carbon atoms, which results in the existence of four distinct stereoisomers. wikipedia.orgnewdrugapprovals.org These isomers, which have the same chemical formula and connectivity but different spatial arrangements of atoms, are grouped into two diastereomeric pairs. mdpi.com Dilevalol hydrochloride is the specific hydrochloride salt of one of these four stereoisomers. nih.gov The racemic mixture of Labetalol contains approximately equal amounts of the four stereoisomers. nih.gov

Dilevalol is the common name for the single (R,R)-stereoisomer of Labetalol. wikipedia.orgnewdrugapprovals.orgmdpi.com Its systematic IUPAC name is 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide. smolecule.com This specific configuration, designated as (R,R), defines its distinct pharmacological properties compared to the other isomers and the racemic mixture of Labetalol. wikipedia.orgnih.gov The absolute stereochemistry of the isomers has been confirmed through methods such as X-ray analysis. nih.govlookchem.com this compound is therefore the hydrochloride salt form of this (R,R)-isomer. nih.gov

The two chiral centers in the Labetalol molecule lead to the formation of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). wikipedia.orgnewdrugapprovals.orgpharmacophorejournal.com These isomers exist as two pairs of enantiomers, ((R,R) and (S,S)) and ((R,S) and (S,R)), which are diastereomers to each other. Dilevalol, being the (R,R) isomer, constitutes 25% of the racemic Labetalol mixture. newdrugapprovals.orgnih.gov

The following table outlines the four stereoisomers of Labetalol.

| Stereoisomer | Configuration | Common Name |

|---|---|---|

| (R,R)-Labetalol | R at both chiral centers | Dilevalol wikipedia.orgnewdrugapprovals.org |

| (S,S)-Labetalol | S at both chiral centers | N/A |

| (R,S)-Labetalol | R at one chiral center, S at the other | N/A |

| (S,R)-Labetalol | S at one chiral center, R at the other | N/A |

(R,R)-Labetalol (Dilevalol) : This isomer is a non-cardioselective β-adrenoceptor antagonist and possesses substantial partial β2-agonist activity. ncats.io It is responsible for virtually all of the β1-blocking activity of the Labetalol mixture. nih.gov In contrast to Labetalol, Dilevalol has negligible antagonistic activity at α1-receptors. ncats.io

(S,R)-Labetalol : This isomer is a potent and selective α1-adrenergic receptor blocker. wikipedia.orgnewdrugapprovals.orgmdpi.com

(S,S)- and (R,S)-Labetalol : These two isomers are considered largely inactive with minimal α- or β-adrenergic blocking activity. wikipedia.orgnewdrugapprovals.orgmdpi.com

The unique pharmacological properties of racemic Labetalol are a result of the balance between the α- and β-blocking activities of its constituent isomers. newdrugapprovals.org The combination of the (R,R) and (S,R) isomers is considered a valuable substitute for racemic Labetalol. nih.gov

The table below summarizes the primary pharmacological activities of the Labetalol stereoisomers.

| Stereoisomer | Primary Pharmacological Activity |

|---|---|

| (R,R)-Labetalol (Dilevalol) | Non-selective β-blocker with partial β2-agonist activity. wikipedia.orgncats.io |

| (S,R)-Labetalol | Potent selective α1-blocker. wikipedia.orgnewdrugapprovals.org |

| (S,S)-Labetalol | Largely inactive. wikipedia.orgnewdrugapprovals.org |

| (R,S)-Labetalol | Largely inactive. wikipedia.orgnewdrugapprovals.org |

Advanced Synthetic Pathways for this compound

The production of this compound as a single, pure stereoisomer requires stereoselective synthesis methods that can isolate the (R,R)-isomer from the other three.

The chemical synthesis of Dilevalol can be achieved through multi-step organic synthesis that involves the selective reduction and alkylation of precursors derived from salicylamide (B354443). smolecule.com One synthetic route involves the condensation of 5-Bromoacetylsalicylamide with N-benzyl-N-(1-methyl-3-phenylpropyl)amine. newdrugapprovals.org

A key challenge is obtaining the chiral intermediates in high enantiomeric purity. A chemoenzymatic approach has been developed for the synthesis of the pharmacologically active isomers of Labetalol. researchgate.net This method involves the enzymatic resolution of a key precursor, (±)-1-methyl-3-phenylpropylamine, using a lipase-catalyzed reaction to separate the enantiomers. researchgate.net The desired (R)-enantiomer can then be used in subsequent steps to produce (R,R)-Labetalol. researchgate.net Another described method involves preparing the pure (R,R) isomer by starting with an N,O-protected (R,R) optical isomer and removing the protecting groups, such as benzyl (B1604629) groups, through hydrogenolysis. google.com

An advanced method for producing Dilevalol involves resin-mediated epimerization. smolecule.com Epimerization is a chemical process where only one of several chiral centers in a molecule is inverted to create a different stereoisomer (a diastereomer). In this context, a resin can be used as a catalyst to facilitate the conversion of other Labetalol isomers into the desired (R,R)-stereoisomer. smolecule.com This technique offers a more efficient pathway for the stereoselective production of Dilevalol compared to some traditional synthesis or separation methods. smolecule.com

Chemoenzymatic Routes for Enantiopure Intermediate Production

The synthesis of enantiomerically pure pharmaceuticals is a significant challenge in medicinal chemistry. Chemoenzymatic methods, which merge the selectivity of biocatalysts with traditional chemical reactions, have emerged as a powerful strategy for producing chiral intermediates required for drugs like Dilevalol. These methods often provide high stereoselectivity under mild conditions, contributing to more efficient and sustainable manufacturing processes.

Engineered enzymes, particularly transaminases (TAs) and amine dehydrogenases (AmDHs), are instrumental in this field. acs.orgmdpi.com They facilitate the asymmetric synthesis of chiral amines, which are crucial building blocks for Dilevalol. For instance, research has demonstrated the production of key chiral intermediates for Dilevalol on a gram scale with yields up to 85% and an enantiomeric excess (ee) greater than 99%. acs.orgmdpi.com

One common chemoenzymatic strategy is kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. A ω-transaminase (ω-TA) from Capronia semiimmersa has been used for the kinetic resolution of racemic amines like 4-phenylbutan-2-amine, a precursor for Dilevalol. mdpi.com While effective, kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer, as the other half of the racemic starting material is converted to a different product or remains unreacted. mdpi.com

To overcome the yield limitation of kinetic resolution, asymmetric synthesis and deracemization strategies are preferred, as they can theoretically achieve a 100% yield. mdpi.com Asymmetric synthesis involves converting a prochiral substrate, such as a ketone, into a single enantiomer of the chiral product. mdpi.com Engineered amine dehydrogenases have been successfully employed for the reductive amination of ketones to produce chiral amines for Dilevalol synthesis. acs.org These biocatalysts can be highly thermostable, maintaining activity for extended periods, which is advantageous for industrial applications. acs.org Dynamic kinetic resolution (DKR) is another advanced approach that combines rapid racemization of the starting material with a highly selective enzymatic reaction, allowing the entire racemic mixture to be converted into a single, desired enantiomer. mdpi.comprinceton.edu

Table 1: Chemoenzymatic Methods for Dilevalol Intermediates

| Enzymatic Method | Enzyme Class | Substrate Type | Key Advantage | Reported Outcome | Citation |

|---|---|---|---|---|---|

| Kinetic Resolution | ω-Transaminase (ω-TA) | Racemic amine | High selectivity | >99% ee | mdpi.com |

| Asymmetric Synthesis | Amine Dehydrogenase (AmDH) | Prochiral ketone | 100% theoretical yield | Up to 85% yield, >99% ee | acs.orgmdpi.com |

| Dynamic Kinetic Resolution | Transaminase (ATA-117) | Racemic aldehyde/amine | 100% theoretical yield | High ee and yield | mdpi.com |

Industrial Scale Synthesis Development and Process Optimization

The transition from laboratory-scale synthesis to cost-effective, industrial-scale production of a single stereoisomer like Dilevalol requires significant process development and optimization. acs.org A key challenge in the synthesis of Dilevalol is controlling the stereochemistry at its two chiral centers to exclusively form the (R,R)-isomer. newdrugapprovals.org Labetalol, the drug from which Dilevalol is derived, is a mixture of four stereoisomers, with the (R,R)-isomer being just one component. newdrugapprovals.orgquickcompany.in

A notable case study in the commercial process development for Dilevalol involves a resin-mediated epimerization process. acs.org This process was designed to convert the undesired (S,R)-1 diastereomer, a major component of the crude mixture from the core synthesis, into the desired (R,R)-1 isomer (Dilevalol). acs.org The development pathway included:

An initial laboratory discovery of an acid-induced racemization at the benzylic carbinol center of the molecule. acs.org

Identification and optimization of an acidic resin that could facilitate this epimerization on a solid support. acs.org

Modification of the reactor design to accommodate the resin-based system. acs.org

This strategic approach culminated in a cost-efficient, semi-continuous batch process suitable for industrial-scale manufacturing. acs.org Such process optimization is crucial for making the production of a specific stereoisomer economically viable. quickcompany.in

General principles of biocatalytic process scale-up are also highly relevant. acs.org Industrial biocatalytic reactions offer advantages such as mild reaction conditions (20–50 °C, pH 5–9), which reduce energy consumption, and the use of water as a solvent, which improves safety and environmental friendliness. acs.org Furthermore, the high selectivity of enzymes often minimizes the need for protecting groups, leading to shorter, more efficient synthetic routes and a reduction in waste. acs.org The predictability of scaling up a well-established small-scale biocatalytic process is another significant advantage for industrial applications. acs.org

Table 2: Key Features of Industrial Process Development for Dilevalol

| Development Aspect | Strategy/Technology | Objective | Outcome | Citation |

|---|---|---|---|---|

| Stereoisomer Conversion | Resin-mediated epimerization | Convert crude (S,R)-isomer to desired (R,R)-Dilevalol. | Cost-efficient, semi-continuous batch process. | acs.org |

| Process Efficiency | Biocatalysis | Reduce energy consumption and waste. | Shorter synthetic routes, improved sustainability. | acs.org |

| Economic Viability | Process Optimization | Increase throughput and yield of the target isomer. | Enables large-scale, commercially viable production. | acs.orgquickcompany.in |

| Safety & Environment | Aqueous-based biocatalysis | Minimize use of hazardous reagents and solvents. | Safer processes with reduced environmental impact. | acs.org |

Analysis of Byproducts and Impurities in Synthetic Processes

The control of impurities is a critical aspect of pharmaceutical manufacturing, governed by strict regulatory guidelines. sphinxsai.com Impurities in a drug substance can arise from starting materials, intermediates, byproducts from side reactions, or degradation products. sphinxsai.comresearchgate.net In the synthesis of this compound, potential impurities can be categorized based on their origin.

Stereoisomeric Impurities: Since Dilevalol is the single (R,R)-stereoisomer of Labetalol, the other three stereoisomers—(S,R), (S,S), and (R,S)—are considered impurities. newdrugapprovals.orgresearchgate.net The (S,R) isomer is known for its α1-blocking activity, while the (S,S) and (R,S) forms are considered inactive. researchgate.net The presence of these isomers must be carefully controlled to ensure the specific pharmacological profile of Dilevalol. nih.govnih.gov The resin-mediated epimerization process was specifically developed to minimize the (S,R) isomer by converting it to the desired (R,R) form. acs.org

Process-Related Impurities: These impurities originate from the synthetic route itself. For example, one synthesis of Labetalol involves the condensation of 5-bromoacetylsalicylamide with N-benzyl-N-(1-methyl-3-phenylpropyl)amine, followed by reduction. newdrugapprovals.org Incomplete reactions or side reactions during these steps can lead to impurities. Potential process-related impurities could include:

Unreacted starting materials or intermediates, such as 5-bromoacetylsalicylamide.

Byproducts from the reduction step. For instance, if a catalytic reduction is used to remove benzyl protecting groups, incomplete debenzylation would result in a benzylated impurity. newdrugapprovals.org

Products of over-reduction or other unintended transformations of functional groups on the molecule.

Degradation Products: Impurities can also form during storage or transportation. researchgate.net For a complex molecule like Dilevalol, potential degradation pathways could involve oxidation of the catechol-like salicylamide moiety or reactions involving the amino alcohol side chain.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for detecting, quantifying, and controlling these impurities to ensure the purity and quality of the final active pharmaceutical ingredient (API). researchgate.net

Table 3: Potential Impurities in this compound Synthesis

| Impurity Type | Specific Example/Class | Potential Origin | Citation |

|---|---|---|---|

| Stereoisomeric | (S,R)-, (S,S)-, and (R,S)-isomers of Labetalol | Incomplete resolution or epimerization from the racemic mixture. | researchgate.net |

| Process-Related | Unreacted 5-bromoacetylsalicylamide | Incomplete condensation step in the synthesis. | newdrugapprovals.org |

| Process-Related | Benzylated intermediates | Incomplete debenzylation during catalytic hydrogenation. | newdrugapprovals.org |

| Degradation | Oxidation products | Chemical degradation of the salicylamide structure during storage. | researchgate.net |

Advanced Pharmacological Research of Dilevalol Hydrochloride

Receptor Binding Kinetics and Thermodynamics

Dilevalol's unique therapeutic effects stem from its specific interactions with beta-1, beta-2, and alpha-1 adrenergic receptors.

Dilevalol (B1670639) acts as a non-cardioselective beta-adrenoceptor antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors. ncats.ionih.gov In vitro and in vivo studies in animals and humans have confirmed its nonselective blocking activity at both β1- and β2-adrenoceptors, with a potency comparable to that of propranolol (B1214883). ncats.io Research indicates that dilevalol is approximately four times more potent as a nonselective beta-antagonist than its racemic parent compound, labetalol (B1674207). nih.gov This enhanced beta-blocking activity is a key feature of its pharmacological profile. nih.gov

| Receptor | Activity | Comparative Potency |

|---|---|---|

| Beta-1 Adrenergic Receptor | Antagonist | Comparable to Propranolol ncats.io |

| Beta-2 Adrenergic Receptor | Antagonist |

A distinguishing characteristic of dilevalol is its substantial partial agonist activity at the beta-2 adrenergic receptor, also known as intrinsic sympathomimetic activity (ISA). ncats.ionih.govontosight.ai This means that while it blocks the receptor, it also provides a low level of stimulation. ontosight.ai This beta-2 agonist activity is selective and contributes to its vasodilatory effects. nih.govnih.govnih.gov Studies have shown that dilevalol is seven-fold more potent as a selective beta-2 agonist compared to labetalol. nih.gov This partial agonism is believed to be a primary mechanism behind its ability to reduce systemic vascular resistance. nih.govnih.gov In isolated guinea-pig tracheal preparations, dilevalol caused a dose-dependent relaxation of histamine-induced contractions, a classic indicator of beta-2 agonist activity. nih.gov

| Receptor | Activity | Potency vs. Labetalol |

|---|---|---|

| Beta-2 Adrenergic Receptor | Partial Agonist (ISA) | 7-fold more potent nih.gov |

In stark contrast to its parent compound, labetalol, dilevalol possesses negligible antagonistic activity at alpha-1 adrenergic receptors. ncats.ionih.gov Research has consistently demonstrated that dilevalol has minimal to no clinically significant alpha-blocking properties. ncats.ionih.gov It is reported to be 3 to 10 times less potent than labetalol at α1-adrenergic receptors and 300- to 1000-fold less potent at these receptors compared to its activity at β1-adrenergic receptors. ncats.io The pA2 values for dilevalol as an alpha antagonist, a measure of its blocking power, range from 5.9 to 6.4, which is considered low. ncats.io Given these findings, it is unlikely that alpha blockade plays a significant role in the therapeutic response to dilevalol. ncats.io

| Receptor | Activity | Potency vs. Labetalol | Potency vs. Dilevalol's Beta-1 Antagonism | pA2 Value |

|---|---|---|---|---|

| Alpha-1 Adrenergic Receptor | Negligible Antagonist | 3-10 times less potent ncats.io | 300-1000 times less potent ncats.io | 5.9 - 6.4 ncats.io |

Dilevalol's pharmacological profile is best understood in comparison to labetalol and other adrenergic modulators. Dilevalol is the (R,R)-stereoisomer and constitutes 25% of the racemic mixture of labetalol. ncats.iofda.govpfizer.com Labetalol itself is a mixture of four stereoisomers, with the (S,R)-isomer being a potent α1-blocker. wikipedia.orgnewdrugapprovals.org Dilevalol, in contrast, has minimal alpha-1 blocking activity. ncats.io

Compared to labetalol, dilevalol demonstrates:

Four times the beta-1 adrenergic receptor blocking activity. smolecule.comchiralpedia.com

Seven times the vasodilatory effects due to its selective beta-2 agonist activity. nih.govsmolecule.comchiralpedia.com

A more potent intrinsic sympathomimetic activity (ISA). nih.gov

When compared to "cardioselective" beta-blockers like atenolol (B1665814) and metoprolol (B1676517), which primarily block beta-1 receptors, dilevalol's mechanism of action is distinct. While atenolol and metoprolol lower blood pressure by reducing cardiac index, dilevalol achieves this primarily through vasodilation by reducing systemic vascular resistance. nih.gov Unlike traditional beta-blockers, dilevalol administration is associated with the maintenance of cardiac output and only a slight decrease in heart rate. ncats.ionih.govnih.gov

| Compound | Alpha-1 Antagonism | Beta-1 Antagonism | Beta-2 Antagonism | Beta-2 Agonism (ISA) |

|---|---|---|---|---|

| Dilevalol | Negligible ncats.ionih.gov | Potent ncats.io | Potent ncats.io | Substantial ncats.ionih.gov |

| Labetalol | Moderate wikipedia.orgnewdrugapprovals.org | Moderate wikipedia.orgnewdrugapprovals.org | Moderate wikipedia.orgnewdrugapprovals.org | Less potent than Dilevalol nih.gov |

| Atenolol | None | Selective nih.govnih.gov | Low | None |

| Metoprolol | None | Selective nih.gov | Low | None |

| Propranolol | None | Non-selective ncats.io | Non-selective ncats.io | None |

Cellular and Subcellular Mechanisms of Action

The receptor-level interactions of dilevalol initiate a cascade of intracellular events that produce its ultimate physiological effects.

The binding of dilevalol to adrenergic receptors, which are G-protein coupled receptors (GPCRs), modulates downstream intracellular signaling pathways. revespcardiol.org The antagonism of beta-1 and beta-2 adrenergic receptors by dilevalol interferes with the typical signaling cascade initiated by catecholamines. This generally involves blocking the Gs protein-mediated activation of adenylyl cyclase, which in turn reduces the production of the second messenger cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). genome.jp This blockade of the beta-1 receptor in the heart is the primary mechanism for its beta-blocking effects.

Conversely, the partial agonist activity of dilevalol at the beta-2 receptor suggests that it can, to some extent, activate this pathway, leading to smooth muscle relaxation and vasodilation. wikipedia.orgnewdrugapprovals.org The vasodilatory effect is a key component of its therapeutic action. nih.gov The stimulation of the beta-2 receptor can lead to an increase in cAMP in vascular smooth muscle, resulting in relaxation.

The phosphorylation and dephosphorylation of various proteins are critical components of these signaling cascades, regulating a multitude of cellular processes. newdrugapprovals.orgnewdrugapprovals.org While the broad strokes of adrenergic signaling are well-established, the precise and differential modulation of these intricate intracellular signaling networks by dilevalol continues to be an area of advanced pharmacological investigation.

Mechanisms of Peripheral Vasodilation Induced by Dilevalol Hydrochloride

This compound's primary mechanism for lowering blood pressure is through the induction of peripheral vasodilation, which results in a reduction of systemic vascular resistance. nih.govnih.gov Unlike its parent compound, labetalol, which achieves vasodilation through a combination of alpha-1 adrenergic blockade and partial beta-2 agonism, dilevalol's vasodilatory action is attributed specifically to its activity as a selective beta-2 adrenergic receptor agonist. newdrugapprovals.orgnih.govnih.gov It possesses negligible alpha-1 blocking activity. nih.govnih.gov

The antihypertensive effect is therefore mediated by the relaxation of arterial vascular smooth muscle. nih.govnewdrugapprovals.org Hemodynamic studies consistently demonstrate that administration of dilevalol leads to a fall in blood pressure as a direct consequence of decreased systemic vascular resistance, while the cardiac index remains largely unchanged. nih.govelsevierpure.comnih.gov This mechanism contrasts sharply with that of cardioselective beta-blockers like atenolol and metoprolol, which lower blood pressure primarily by reducing cardiac index and are associated with a concomitant increase in systemic vascular resistance. elsevierpure.comnih.gov

Direct evidence for the role of beta-2 agonism in dilevalol's vasodilatory effect comes from preclinical studies. In a denervated dog hindlimb preparation, intra-arterial administration of dilevalol caused a significant, dose-dependent increase in femoral blood flow. ebi.ac.uk This effect was almost completely abolished by pretreatment with ICI 118,551, a selective beta-2 antagonist, confirming that the vasodilation is mediated through beta-2 receptor stimulation. ebi.ac.uk

Table 1: Comparative Hemodynamic Effects of Dilevalol vs. Cardioselective Beta-Blockers

| Hemodynamic Parameter | Dilevalol | Atenolol / Metoprolol |

|---|---|---|

| Primary Mechanism | Vasodilation elsevierpure.comnih.gov | Beta Blockade (Cardioinhibition) elsevierpure.comnih.gov |

| Mean Arterial Pressure (MAP) | Significantly Reduced elsevierpure.comnih.gov | Significantly Reduced elsevierpure.comnih.gov |

| Systemic Vascular Resistance Index (SVRI) | Significantly Reduced elsevierpure.comnih.gov | Increased elsevierpure.comnih.gov |

| Cardiac Index (CI) | Not Significantly Altered elsevierpure.comnih.gov | Significantly Reduced elsevierpure.comnih.gov |

| Heart Rate (HR) | Slightly Reduced nih.govelsevierpure.com | Significantly Reduced elsevierpure.com |

Effects on Cardiac Contractility and Electrophysiology at the Cellular Level

This compound exhibits a complex cardiac profile, combining nonselective beta-adrenoceptor antagonism with beta-2 partial agonism. nih.govnih.gov While beta-blockade is typically associated with negative inotropic (decreased contractility) and chronotropic (decreased heart rate) effects, studies in humans show that dilevalol does not significantly alter cardiac output or cardiac index at rest. nih.govelsevierpure.com A slight decrease in heart rate is observed. nih.gov This suggests that its vasodilatory properties may counteract the expected direct myocardial depression from beta-blockade.

At the cellular level, dilevalol's electrophysiological actions have been shown to differ from those of other beta-adrenergic receptor antagonists. ebi.ac.uknih.gov In studies conducted on anesthetized dogs, dilevalol demonstrated specific effects on the heart's conduction system. nih.gov It did not depress sinoatrial (SA) nodal or atrioventricular (AV) nodal function. ebi.ac.uknih.gov In fact, it was found to enhance SA nodal conduction and recovery after overdrive pacing. nih.gov However, it also produced a slight depression in intraventricular conduction and prolonged the rate-corrected QTc interval. nih.gov Notably, key parameters such as atrial, ventricular, and AV nodal functional and effective refractory periods remained unaltered. nih.gov This distinct electrophysiologic spectrum suggests a unique interaction with cardiac ion channels and conduction pathways compared to traditional beta-blockers. nih.gov

Table 2: Summary of Dilevalol's Electrophysiological Effects in a Canine Model

| Parameter | Observed Effect | Citation |

|---|---|---|

| Sinoatrial (SA) Nodal Conduction | Enhanced (Conduction time decreased) | nih.gov |

| Atrioventricular (AV) Nodal Function | Unaltered / Slightly enhanced | nih.gov |

| Intraventricular Conduction | Depressed (Conduction time prolonged) | nih.gov |

| QTc Interval | Prolonged | nih.gov |

| Sinus Heart Rate | Unaltered | nih.gov |

| Atrial/Ventricular Refractory Periods | Unaltered | nih.gov |

| AV Nodal Refractory Periods | Unaltered | nih.gov |

Role of Beta-2 Receptor Stimulation in Vascular Resistance Modulation

The stimulation of beta-2 adrenergic receptors is the definitive mechanism responsible for the modulation of vascular resistance by this compound. ebi.ac.uk This beta-2 agonist activity directly causes vasodilation, leading to a prompt reduction in both blood pressure and total peripheral vascular resistance. nih.govebi.ac.uk This action is considered obligatory for its antihypertensive effects. ebi.ac.uk

Research in conscious, spontaneously hypertensive rats confirms the essential role of beta-2 stimulation. In these models, intravenous dilevalol significantly reduced blood pressure and vascular resistance without a significant change in cardiac output. ebi.ac.uk Crucially, when the rats were pretreated with ICI 118,551, a selective beta-2 receptor antagonist, both the antihypertensive and the resistance-lowering effects of dilevalol were significantly attenuated. ebi.ac.uk

Furthermore, studies using Doppler flow probes in spontaneously hypertensive rats have quantified the effects of oral dilevalol on regional hemodynamics. These investigations revealed that dilevalol induces a widespread reduction in vascular resistance across different vascular beds, including the mesenteric, renal, and hindlimb circulations. ebi.ac.uk This generalized fall in vascular resistance underscores the systemic impact of beta-2 receptor stimulation by dilevalol, an effect not observed with the non-vasodilating beta-blocker propranolol at similar doses. ebi.ac.uk

Table 3: Effect of Oral Dilevalol on Regional Vascular Resistance in Spontaneously Hypertensive Rats

| Vascular Bed | Reduction in Vascular Resistance | Citation |

|---|---|---|

| Mesenteric | 33% - 38% | ebi.ac.uk |

| Renal | 43% | ebi.ac.uk |

| Hindlimb | 18% | ebi.ac.uk |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Labetalol |

| Propranolol |

| Metoprolol |

| Atenolol |

| Isoproterenol |

| Phenylephrine |

| ICI 118,551 |

Pharmacokinetic and Biotransformation Research of Dilevalol Hydrochloride

Absorption and Distribution Kinetics in Biological Systems

Dilevalol (B1670639) hydrochloride, the (R,R)-stereoisomer of labetalol (B1674207), demonstrates rapid and thorough absorption after oral administration. nih.govncats.io However, its systemic bioavailability is considerably low due to extensive first-pass metabolism. nih.govnih.gov This presystemic clearance primarily occurs in the liver. fda.govfda.gov

Studies in healthy volunteers have determined the absolute bioavailability of unchanged dilevalol to be between 11% and 16%. nih.govnih.gov This indicates that a substantial portion of the orally administered dose is metabolized before it can reach the systemic circulation. nih.govnih.gov The primary metabolic pathway responsible for this significant first-pass effect is conjugation, mainly to glucuronide metabolites. fda.govfda.gov

Despite the extensive first-pass metabolism, there is a dose-dependent increase in the mean maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). nih.gov Interestingly, co-administration with cimetidine (B194882), a known inhibitor of certain hepatic enzymes, has been shown to increase the systemic bioavailability of dilevalol, further confirming the role of first-pass extraction. nih.gov

Table 1: Systemic Bioavailability of Dilevalol Hydrochloride

| Species | Absolute Bioavailability (%) | Key Influencing Factor |

| Human | 11-16% | Extensive first-pass metabolism (hepatic) nih.govnih.govnih.gov |

Dilevalol exhibits a large volume of distribution, suggesting extensive distribution into extravascular tissues. nih.govnih.gov Following intravenous administration in healthy volunteers, the volume of distribution has been reported to be approximately 16.6 L/kg to 24.6 L/kg. nih.govnih.gov This indicates that the drug is not confined to the bloodstream and distributes widely throughout the body.

Animal studies have provided evidence that only negligible amounts of labetalol, the racemic mixture containing dilevalol, cross the blood-brain barrier. ncats.iopfizer.com This suggests that dilevalol has limited permeability into the central nervous system (CNS). The blood-brain barrier is a highly selective barrier that restricts the passage of many substances, including certain drugs, from the bloodstream into the brain. plos.orgfrontiersin.orgmdpi.com

Dilevalol is moderately bound to plasma proteins. pfizer.com Approximately 50% of the drug is bound to proteins in the blood. pfizer.comdrugbank.com The unbound fraction of a drug is the portion that is pharmacologically active and available to distribute to tissues, interact with receptors, and be eliminated from the body. wikipedia.org Therefore, a significant portion of dilevalol in circulation is in its active, unbound form.

Table 2: Distribution Characteristics of this compound

| Parameter | Finding |

| Volume of Distribution | 16.6 - 24.6 L/kg nih.govnih.gov |

| Blood-Brain Barrier Permeability | Negligible ncats.iopfizer.com |

| Plasma Protein Binding | ~50% pfizer.comdrugbank.com |

Metabolic Pathways and Metabolite Identification

The biotransformation of dilevalol primarily occurs in the liver and involves both phase I and phase II enzymatic reactions. fda.govebi.ac.uk The major metabolic pathway across several species, including humans, dogs, and monkeys, is phase II conjugation, specifically the formation of a benzylic glucuronide. ebi.ac.uk In rats, however, the phenolic glucuronide is the major metabolite. ebi.ac.uk This process is catalyzed by UDP-glucuronosyltransferase enzymes.

In addition to glucuronidation, dilevalol undergoes phase I oxidation reactions. ebi.ac.uk These biotransformations are catalyzed by enzymes such as cytochrome P450 monooxygenases. acs.org These oxidative pathways lead to the formation of various derivative metabolites. ebi.ac.uk

Several metabolites of dilevalol have been isolated and characterized using techniques like NMR spectroscopy and mass spectrometry. ebi.ac.uk Among the phase I metabolites, a notable product is a catechol derivative, which is formed by the hydroxylation of the benzamide (B126) ring. ebi.ac.uksmolecule.com

Other identified metabolites arise from further oxidation, including the formation of two novel indolic metabolites through ring cyclization of the catechol derivative. ebi.ac.uk In total, nine distinct metabolites of dilevalol have been identified across studies in rats, dogs, monkeys, and humans, highlighting the complexity of its biotransformation. ebi.ac.uk

Table 3: Major Metabolic Pathways and Metabolites of Dilevalol

| Metabolic Pathway | Key Enzyme Family | Resulting Metabolites | Species Variation |

| Phase II Conjugation | UDP-glucuronosyltransferases | Benzylic and phenolic glucuronides | Major pathway in human, dog, monkey (benzylic); major in rat (phenolic) ebi.ac.uk |

| Phase I Oxidation | Cytochrome P450 | Catechol derivatives, indolic metabolites | Formation of catechol and other oxidized products ebi.ac.uksmolecule.com |

Pharmacological Activities of Identified Metabolites

The metabolism of dilevalol, similar to its parent compound labetalol, involves several pathways, including the formation of glucuronide conjugates. pfizer.compfizer.com These metabolites are found in plasma and are subsequently eliminated through urine and, via bile, into the feces. pfizer.compfizer.comfda.gov The primary metabolite is an O-alkyl glucuronide, formed by conjugation at the secondary alcohol group, with lesser amounts of O-phenyl glucuronide and N-glucuronide being produced. pharmacophorejournal.com Research indicates that these glucuronide metabolites are inactive. pharmacophorejournal.com

Influence of Hepatic Enzyme Inhibition on this compound Pharmacokinetics

To investigate the impact of hepatic enzyme inhibition on the pharmacokinetics of dilevalol, studies have been conducted with the co-administration of cimetidine, a known enzyme inhibitor. nih.gov In a study involving nine subjects, the effects of cimetidine on both single intravenous and multiple oral doses of dilevalol were assessed. nih.gov

The research revealed that while systemic clearance and volume of distribution were not significantly altered by cimetidine, there was a notable impact on the drug's first-pass metabolism. nih.gov Specifically, after oral administration in the presence of cimetidine, there was a 20% increase in the area under the plasma concentration-time curve (AUC) and an 11% increase in systemic bioavailability. nih.gov These findings suggest that cimetidine reduces the first-pass extraction of dilevalol, a characteristic of a high-clearance drug. nih.gov

| Pharmacokinetic Parameter | Dilevalol Alone | Dilevalol with Cimetidine |

| Systemic Clearance | 29.8 ± 5.7 ml/min/kg | Not significantly altered |

| Volume of Distribution | 16.6 ± 4.1 L/kg | Not significantly altered |

| Area Under the Curve (Oral) | - | 20% increase |

| Systemic Bioavailability (Oral) | - | 11% increase |

Data from a study involving nine subjects receiving single intravenous and multiple oral doses of dilevalol. nih.gov

Elimination Kinetics and Excretion Routes

The elimination of this compound from the body is characterized by its systemic clearance, volume of distribution, excretion pathways, and elimination half-life.

Systemic Clearance and Volume of Distribution

Following intravenous administration, the total body clearance of unchanged dilevalol has been determined to be approximately 23.2 mL/min/kg. nih.gov Another study reported a systemic clearance of 29.8 ± 5.7 ml/min/kg. nih.gov The volume of distribution of unchanged dilevalol after intravenous administration is approximately 24.6 L/kg nih.gov, with another study reporting a value of 16.6 ± 4.1 L/kg nih.gov.

| Parameter | Value |

| Total Body Clearance | 23.2 mL/min/kg nih.gov |

| Systemic Clearance | 29.8 ± 5.7 ml/min/kg nih.gov |

| Volume of Distribution | 24.6 L/kg nih.gov |

| Volume of Distribution | 16.6 ± 4.1 L/kg nih.gov |

Urinary and Other Excretion Pathways

Dilevalol and its metabolites are excreted through both renal and fecal routes. pfizer.compfizer.comfda.gov Urinary excretion appears to be a significant pathway. collectionscanada.gc.ca Following oral administration, approximately 55% to 60% of a dose is excreted in the urine as conjugates or unchanged drug within the first 24 hours. pfizer.compfizer.comfda.govfda.gov The metabolites are also excreted via the bile into the feces. pfizer.compfizer.comfda.govfda.gov

Elimination Half-Life Studies

The elimination half-life of dilevalol allows for once-daily administration. ncats.ionih.govnih.gov Studies have reported varying half-life values depending on the route of administration. After oral administration, the half-life is approximately 8.3 hours. nih.gov Following intravenous administration, the elimination half-life is around 12 hours. nih.govnih.gov Another study reported a terminal half-life of 11.7 ± 2.7 hours after both intravenous and oral administration. nih.gov

| Route of Administration | Elimination Half-Life |

| Oral | 8.3 hours nih.gov |

| Intravenous | 12 hours nih.govnih.gov |

| Intravenous & Oral | 11.7 ± 2.7 hours nih.gov |

Preclinical and Clinical Research on Therapeutic Efficacy of Dilevalol Hydrochloride

Antihypertensive Efficacy in Animal Models

Preclinical studies in various animal models of hypertension have been instrumental in characterizing the antihypertensive profile of dilevalol (B1670639) hydrochloride. These investigations have provided foundational knowledge regarding its dose-dependent effects and hemodynamic actions.

Dose-Response Relationships in Spontaneously Hypertensive Rats

In conscious spontaneously hypertensive rats (SHRs), the antihypertensive effect of dilevalol hydrochloride has been shown to be dose-dependent. researchgate.net Intravenous administration of 3 mg/kg of dilevalol resulted in a significant reduction in blood pressure by 58 +/- 8 mmHg. ebi.ac.uk Oral administration also demonstrated a clear dose-response relationship, with doses of 10 mg/kg and 25 mg/kg lowering blood pressure by 19 +/- 3 mmHg and 37 +/- 5 mmHg, respectively. ebi.ac.uk

Below is a data table summarizing the dose-response of this compound in spontaneously hypertensive rats.

| Administration Route | Dose | Blood Pressure Reduction (mmHg) |

| Intravenous | 3 mg/kg | 58 +/- 8 |

| Oral | 10 mg/kg | 19 +/- 3 |

| Oral | 25 mg/kg | 37 +/- 5 |

Hemodynamic Profiling in Animal Models of Hypertension

The primary hemodynamic effect of this compound is a reduction in systemic and regional vascular resistance. nih.govebi.ac.uk In SHRs, an intravenous dose of 3 mg/kg significantly decreased vascular resistance by 171 +/- 27 dyne.sec.cm-5/100 g without a significant change in cardiac output. ebi.ac.uk Oral administration of dilevalol in SHRs with chronically implanted Doppler flow probes revealed a dose-dependent reduction in regional vascular resistance. A 10 mg/kg oral dose reduced mesenteric vascular resistance by 38 +/- 6%. ebi.ac.uk A higher oral dose of 25 mg/kg significantly lowered vascular resistance in the hindlimb, mesenteric, and renal vascular beds by 18 +/- 8%, 33 +/- 2%, and 43 +/- 4%, respectively. ebi.ac.uk This indicates that dilevalol induces a generalized fall in vascular resistance. ebi.ac.uk

The following table presents the hemodynamic effects of this compound in animal models of hypertension.

| Administration Route | Dose | Vascular Bed | Vascular Resistance Reduction (%) |

| Oral | 10 mg/kg | Mesenteric | 38 +/- 6 |

| Oral | 25 mg/kg | Hindlimb | 18 +/- 8 |

| Oral | 25 mg/kg | Mesenteric | 33 +/- 2 |

| Oral | 25 mg/kg | Renal | 43 +/- 4 |

Studies on Arterial Compliance and Distensibility

Research indicates that different antihypertensive drugs can have varying effects on arterial compliance. dntb.gov.ua While specific quantitative data on dilevalol's direct effects on arterial compliance and distensibility from the provided search results are limited, its mechanism of action, which involves vasodilation through beta-2-receptor agonism, suggests a potential to improve these parameters. nih.govnih.gov Arterial compliance, the ability of an artery to expand and contract with pressure changes, is an important factor in cardiovascular health. cvphysiology.com

Assessment of Tolerance Development to Antihypertensive Effects

Studies in spontaneously hypertensive rats have shown no evidence of tolerance development to the antihypertensive effects of dilevalol. ebi.ac.uk During a 10-day repeated administration regimen with 10 mg/kg p.o., dilevalol produced a long-lasting antihypertensive effect without any attenuation of its activity. ebi.ac.uk Similarly, in human studies, the antihypertensive effectiveness of dilevalol was essentially the same after the first and fifth doses at various dose levels, and no rebound hypertension was observed after abrupt discontinuation. nih.gov Studies in healthy subjects also indicated that the hypotensive effect of dilevalol is not altered during repeated administration. nih.gov

Comparative Efficacy in Clinical Trials

Clinical trials have compared the antihypertensive efficacy of this compound with other major classes of antihypertensive agents, providing valuable insights into its relative therapeutic positioning.

Comparative Studies with Angiotensin-Converting Enzyme Inhibitors and Calcium Antagonists

Large, well-controlled clinical trials have demonstrated that dilevalol is at least as effective as angiotensin-converting enzyme (ACE) inhibitors in its antihypertensive efficacy. nih.gov Specifically, dilevalol has been shown to be equivalent in antihypertensive efficacy to the ACE inhibitors captopril (B1668294) and enalapril. nih.gov Furthermore, comparative trials have also established that dilevalol's efficacy is comparable to that of the calcium antagonist nifedipine. nih.gov In one study involving elderly hypertensive patients, dilevalol was found to be significantly more effective than atenolol (B1665814) in lowering systolic blood pressure. nih.gov

Comparison with Other Beta-Adrenergic Receptor Blockers (e.g., Metoprolol (B1676517), Atenolol, Propranolol)

This compound's effectiveness in managing hypertension has been evaluated in comparison to other beta-adrenergic receptor blockers. Clinical trials have demonstrated that its antihypertensive efficacy is comparable to that of established beta-blockers such as metoprolol, atenolol, and propranolol (B1214883). nih.govnih.gov However, dilevalol distinguishes itself through its unique pharmacological profile, which includes selective beta-2 adrenergic agonist activity, contributing to vasodilation. nih.gov

In double-blind, randomized clinical trials, dilevalol was found to be as effective as metoprolol in treating hypertensive patients. nih.gov While both drugs effectively lower blood pressure, dilevalol achieves this primarily through a reduction in systemic vascular resistance, whereas cardioselective beta-blockers like metoprolol and atenolol work mainly by reducing the cardiac index. nih.gov This vasodilatory action is a key differentiator in its mechanism. nih.gov

Studies comparing dilevalol to atenolol have also shown equivalent antihypertensive efficacy. nih.gov One study noted that in elderly hypertensive patients, dilevalol was significantly more effective than atenolol in lowering systolic blood pressure. nih.gov The main mechanism of dilevalol's antihypertensive action is vasodilation, contrasting with the beta-blockade mechanism of cardioselective agents. nih.gov

When compared with the non-selective beta-blocker propranolol, dilevalol has demonstrated at least equivalent blood pressure-lowering effects. nih.gov Prospective double-blinded clinical trials have confirmed dilevalol to be an effective antihypertensive agent when compared to propranolol. nih.gov

| Feature | This compound | Metoprolol | Atenolol | Propranolol |

| Primary Mechanism | Non-selective beta-blockade with selective beta-2 agonist (vasodilatory) activity. nih.govnih.gov | Cardioselective beta-1 blockade. nih.gov | Cardioselective beta-1 blockade. nih.gov | Non-selective beta-blockade. nih.gov |

| Antihypertensive Efficacy | Comparable to other beta-blockers. nih.govnih.gov | Effective in lowering blood pressure. nih.gov | Effective in lowering blood pressure. nih.gov | Effective in lowering blood pressure. nih.gov |

| Hemodynamic Effect | Reduces systemic vascular resistance. nih.govnih.gov | Reduces cardiac index. nih.gov | Reduces cardiac index. nih.gov | Reduces cardiac output. |

| Heart Rate | Less reduction in heart rate compared to cardioselective agents. nih.gov | Reduces heart rate. | Reduces heart rate. | Reduces heart rate. |

Evaluation of Efficacy in Specific Hypertensive Subpopulations

The therapeutic efficacy of this compound has been assessed in distinct patient groups, such as the elderly and individuals with renal impairment.

In elderly patients with essential hypertension, dilevalol has proven to be an effective treatment. ebi.ac.uk A study investigating the influence of age found that the antihypertensive efficacy of dilevalol is not diminished in older individuals. ebi.ac.uk Furthermore, in a comparative study with atenolol, dilevalol demonstrated a greater reduction in systolic blood pressure in elderly hypertensive patients. nih.gov

Dilevalol has also been evaluated in hypertensive patients with renal insufficiency. nih.gov Studies indicate that the drug is effective in this population and generally does not lead to a deterioration of renal function. nih.govmedcentral.com

| Subpopulation | Therapeutic Efficacy |

| Elderly Patients | Effective in lowering blood pressure, with one study showing greater systolic reduction than atenolol. nih.govebi.ac.uk |

| Patients with Renal Insufficiency | Effective in controlling blood pressure without negatively impacting renal function. nih.govmedcentral.com |

Impact on Left Ventricular Hypertrophy Reversal

Left ventricular hypertrophy (LVH), a thickening of the heart's main pumping chamber, is a common consequence of chronic hypertension. The ability of an antihypertensive medication to reverse this condition is a significant therapeutic benefit.

Clinical research has shown that this compound is effective in promoting the regression of left ventricular hypertrophy in hypertensive patients. nih.govnih.gov A double-blind, randomized study comparing dilevalol with metoprolol confirmed that dilevalol treatment leads to the regression of LVH, as observed through M-mode echocardiography. nih.gov This effect on reversing LVH has been noted in both nonelderly and elderly patient populations. nih.gov The reduction in LVH is a crucial aspect of its therapeutic profile, indicating a positive impact on cardiac structure. nih.gov

Effects on Renal Function and Plasma Lipid Profiles

The impact of an antihypertensive agent on kidney function and blood lipid levels is a critical consideration for long-term treatment.

Studies on this compound have consistently shown that it does not have a negative effect on renal function. nih.govnih.gov In various study groups, including young and elderly volunteers, as well as hypertensive patients with and without renal insufficiency, parameters such as effective renal plasma flow, filtration fraction, and renal blood flow remained unchanged after treatment. nih.gov While a single-dose study in elderly normotensive volunteers showed a statistically significant 15% decrease in glomerular filtration rate, long-term treatment in hypertensive patients has generally demonstrated a neutral effect on renal function. nih.gov

Regarding its impact on plasma lipids, dilevalol may have a favorable profile. nih.gov Unlike some beta-blockers, it does not adversely affect plasma lipid levels and may even have a beneficial effect on high-density lipoprotein (HDL) cholesterol. nih.gov

| Parameter | Effect |

| Renal Function | Generally no adverse effects; parameters like renal blood flow and effective renal plasma flow are maintained. nih.govnih.gov |

| Plasma Lipids | Does not adversely affect plasma lipids and may have a favorable effect on HDL cholesterol. nih.gov |

Hepatotoxicity Mechanisms and Incidence

This compound, the (R,R)-isomer of labetalol (B1674207), has been associated with instances of severe liver injury. fda.govpfizer.com Investigations into its hepatotoxic potential have focused on understanding the underlying cellular mechanisms, comparing its risk profile to its parent compound, and identifying potential risk factors.

Molecular and Cellular Basis of Liver Injury

Drug-induced liver injury (DILI) is a significant concern in pharmacology, arising from a drug's interaction with the liver's metabolic processes. nih.govuma.es Generally, DILI is initiated when the liver metabolizes lipophilic drugs, which can generate reactive metabolites. easl.eu These metabolites can lead to several damaging consequences at the cellular level, including covalent binding to cellular proteins, induction of oxidative stress, and stress responses in organelles like the mitochondria and endoplasmic reticulum. easl.eu If these cellular defense mechanisms are overwhelmed, the result can be cell death through necrosis or apoptosis. easl.eu

In the case of dilevalol, severe hepatocellular injury has been reported, which in some cases was slowly progressive despite minimal symptoms. fda.govpfizer.com While the precise molecular cascade for dilevalol is not fully detailed in the provided research, similar hepatic events, including two fatalities, were noted. fda.govpfizer.com The nature of the injury being hepatocellular suggests direct damage to the primary functional cells of the liver. easl.eu

Comparison of Hepatotoxic Potential with Labetalol and Other Isomers

Dilevalol is one of the four stereoisomers that constitute the racemic mixture of labetalol. pfizer.com Reports indicate that severe hepatic events, including fatalities, have been associated with dilevalol. fda.govpfizer.com This profile of severe hepatocellular injury is noted to be similar to rare instances of liver damage reported with the parent compound, labetalol. fda.govpfizer.commedcentral.com The labeling for labetalol explicitly mentions that its use has been associated with severe, and sometimes fatal, hepatocellular injury, and draws a direct comparison to the events observed with dilevalol. fda.govpfizer.com Labetalol itself is a racemic mixture of four stereoisomers, with dilevalol being the (R,R)-isomer. pfizer.comwikipedia.org

| Feature | Dilevalol | Labetalol |

| Isomeric Composition | (R,R)-stereoisomer pfizer.com | Racemic mixture of four stereoisomers, including Dilevalol (25%) pfizer.com |

| Hepatotoxicity Profile | Associated with severe hepatocellular injury, including fatalities. fda.govpfizer.com | Rarely associated with severe hepatocellular injury, which can be reversible but has also resulted in necrosis and death. fda.govpfizer.commedcentral.com |

| Regulatory Mention | Mentioned in labetalol's safety information as a related compound with similar hepatic events. fda.govpfizer.com | Carries warnings about potential for severe, sometimes progressive, liver injury. fda.govpfizer.com |

Investigation of Genetic and Environmental Risk Factors for Hepatotoxicity

The development of idiosyncratic drug-induced liver injury is often determined by an interaction between the drug, environmental factors, and host-specific factors, including genetic predisposition. uma.es Polymorphisms in genes related to drug metabolism and transport, as well as in Human Leukocyte Antigen (HLA) genes, have been identified as risk factors for DILI caused by various medications. nih.gov

Environmental factors can also modulate the risk of DILI. nih.gov For instance, chronic alcohol consumption is a known risk factor for hepatotoxicity with certain drugs. uma.esnih.gov However, specific genetic or environmental risk factors that predispose an individual to dilevalol-induced hepatotoxicity have not been detailed in the available research. The investigation into such factors for DILI is a complex and ongoing field of study. nih.gov

Cardiovascular Adverse Effects Mechanisms

The cardiovascular effects of dilevalol are a direct consequence of its unique pharmacological profile as a nonselective beta-blocker with selective beta-2 receptor agonist activity. nih.govebi.ac.uk

Electrophysiological Changes and Arrhythmia Potential

Dilevalol's influence on cardiac electrophysiology has been a subject of investigation. In studies on anesthetized dogs, dilevalol was found to slightly enhance atrioventricular (AV) nodal conduction. ebi.ac.uk In a study involving cats subjected to coronary occlusion, dilevalol prevented the surge in norepinephrine (B1679862) and epinephrine (B1671497) levels that was associated with arrhythmia and death. nih.gov However, it did not prevent the non-uniform changes in postganglionic cardiac sympathetic neural discharge that are linked to arrhythmia following the occlusion. nih.gov Before the occlusion, dilevalol administration led to a decrease in this neural discharge. nih.gov

Some beta-blockers can have complex effects on cardiac rhythm. For example, sotalol (B1662669), which has both beta-blocking and anti-arrhythmic properties, can cause bradycardia (a slow heart rate) and, in some cases, changes to the ECG. rbht.nhs.uk While dilevalol has demonstrated some anti-arrhythmic potential by preventing catecholamine surges, its full profile regarding arrhythmia potential requires a complete understanding of its electrophysiological actions. nih.gov

Impact on Heart Rate and Cardiac Output Dynamics

Dilevalol's mechanism of lowering blood pressure is primarily through arterial vasodilation, which decreases systemic vascular resistance. nih.gov This action is attributed to its beta-2 receptor agonist properties. ebi.ac.uk

The impact on heart rate and cardiac output is nuanced:

At Rest: Dilevalol has been shown to have little to no effect on resting heart rate or cardiac output. nih.govnewdrugapprovals.org This contrasts with some other beta-blockers that can significantly reduce these parameters. wikipedia.org

During Exercise: Labetalol, the parent compound, is known to blunt the increase in heart rate that occurs during exercise. pfizer.compfizer.com It maintains cardiac output during exertion through a compensatory increase in stroke volume. wikipedia.orgnewdrugapprovals.org Dilevalol has been shown to decrease exercise-induced tachycardia. scispace.com

This profile suggests that dilevalol's vasodilatory action is the main driver of its antihypertensive effect, without significantly compromising cardiac output at rest. nih.govebi.ac.uk

| Condition | Heart Rate | Cardiac Output | Systemic Vascular Resistance |

| Rest | Little to no effect nih.govnewdrugapprovals.org | Little to no significant change nih.govebi.ac.uk | Decreased nih.govebi.ac.uk |

| Exercise | Attenuates increase (tachycardia) scispace.com | Maintained (in parent compound Labetalol) wikipedia.orgnewdrugapprovals.org | Not specified |

Absence of Orthostatic Hypotension Mechanisms

This compound, the (R,R)-stereoisomer of labetalol, demonstrates a significantly lower incidence of orthostatic hypotension compared to its parent compound and other alpha-1 adrenergic antagonists. nih.govnih.gov This favorable characteristic is attributed to its unique pharmacological profile, which differs substantially from labetalol. While labetalol acts as a nonselective beta-blocker and a selective alpha-1 blocker, dilevalol's mechanism for blood pressure reduction is distinct. newdrugapprovals.orgnih.gov

The primary mechanism for dilevalol's antihypertensive effect is peripheral vasodilation, which is achieved through substantial partial beta-2-adrenoceptor agonism (intrinsic sympathomimetic activity). nih.govnih.govnih.gov This beta-2 agonist activity promotes the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance. nih.gov Unlike labetalol, dilevalol possesses only negligible alpha-1 blocking activity. nih.gov

The absence of significant alpha-1 blockade is crucial in preventing orthostatic hypotension. Alpha-1 adrenergic receptors are primarily responsible for vasoconstriction, which is a key reflex mechanism for maintaining blood pressure upon standing. Drugs that block these receptors can impair this compensatory reflex, leading to a sudden drop in blood pressure when moving to an upright position. Since dilevalol largely avoids this mechanism, it can lower blood pressure without commonly causing postural hypotension. nih.govnih.gov Studies have shown that dilevalol effectively reduces blood pressure without producing excessive changes in heart rate at rest or causing significant postural side effects. nih.gov

Pharmacological Profile of Dilevalol vs. Labetalol

| Compound | Primary Mechanism | Receptor Activity | Typical Effect on Orthostatic Hypotension |

|---|---|---|---|

| Dilevalol | Peripheral vasodilation via beta-2 agonism nih.govnih.gov | Non-cardioselective beta-antagonist with substantial partial beta-2-agonist activity; negligible alpha-1-blocking activity nih.gov | Not commonly associated nih.govnih.gov |

| Labetalol (racemic mixture) | Decreased peripheral vascular resistance via alpha-1 blockade and nonselective beta-blockade newdrugapprovals.org | Nonselective beta-antagonist and selective alpha-1-antagonist newdrugapprovals.orgpfizer.com | Can occur, especially with intravenous administration nih.govpfizer.com |

Drug-Drug Interaction Mechanisms

Interactions with Other Antihypertensive Agents

The co-administration of this compound with other antihypertensive agents necessitates careful patient monitoring due to the potential for additive or synergistic effects. nih.gov The interaction mechanisms are primarily pharmacodynamic, involving the combined impact of different drug classes on blood pressure regulation. eshonline.org

When dilevalol is used in combination with other antihypertensives such as thiazide and loop diuretics, calcium channel blockers, or ACE inhibitors, an enhanced antihypertensive response can be expected. eshonline.orgnih.govfda.gov For instance, diuretics lower blood pressure by reducing blood volume and vascular resistance over time, which complements the vasodilatory effect of dilevalol. This can lead to a more pronounced reduction in blood pressure than either agent alone.

While this additive effect can be therapeutically beneficial, it also increases the risk of hypotension. eshonline.org Therefore, careful monitoring is essential to detect and manage any undesired hypotensive effects from the combined administration. nih.gov Similarly, combining dilevalol with other beta-blockers is generally not recommended as it could lead to an excessive beta-adrenergic blockade, potentially causing severe bradycardia or heart block.

Effects of Concomitant Medications Affecting Liver Metabolism

This compound undergoes extensive first-pass metabolism in the liver, making it susceptible to interactions with drugs that inhibit or induce hepatic enzymes. nih.govpfizer.com These pharmacokinetic interactions can alter the bioavailability and clearance of dilevalol, thereby affecting its therapeutic efficacy and safety profile. eshonline.org

Hepatic Enzyme Inhibition: Cimetidine (B194882), a known inhibitor of hepatic microsomal enzymes, has been shown to interact with dilevalol. nih.gov When administered concomitantly, cimetidine can decrease the first-pass metabolism of orally administered dilevalol. This inhibition leads to a significant increase in dilevalol's bioavailability and area under the plasma concentration-time curve (AUC). nih.gov One study observed a 20% increase in AUC and an 11% increase in systemic bioavailability of dilevalol when taken with cimetidine. nih.gov This interaction necessitates special care in dose establishment for patients receiving both medications to avoid potential toxicity from elevated dilevalol levels. nih.govfda.gov

Hepatic Enzyme Induction: Conversely, drugs that induce hepatic enzymes, such as certain anticonvulsants, can enhance the metabolism of dilevalol, potentially reducing its plasma concentration and antihypertensive effect. Phenobarbital is a well-known inducer of hepatic enzymes. eshonline.orgdrugs.com While direct studies on its interaction with dilevalol are limited, its inducing properties suggest it could increase the rate of dilevalol's metabolic degradation. eshonline.orgotago.ac.nz Another such agent is glutethimide, which is known to be a potent enzyme inducer, particularly of CYP2D6. wikipedia.org If a patient stabilized on dilevalol begins therapy with a potent enzyme inducer, they may experience a diminished antihypertensive response due to accelerated drug clearance.

Effects of Concomitant Medications on Dilevalol Pharmacokinetics

| Concomitant Drug | Mechanism of Interaction | Effect on Dilevalol | Clinical Consideration |

|---|---|---|---|

| Cimetidine | Inhibition of hepatic first-pass metabolism nih.gov | Increases bioavailability and plasma concentration nih.govfda.gov | Potential for increased hypotensive effect; requires careful dose adjustment nih.govfda.gov |

| Phenobarbital | Induction of hepatic enzymes (inferred) eshonline.orgdrugs.com | Potentially decreases plasma concentration (inferred) | Potential for reduced antihypertensive efficacy |

| Glutethimide | Induction of hepatic enzymes (inferred) wikipedia.org | Potentially decreases plasma concentration (inferred) | Potential for reduced antihypertensive efficacy |

Conclusion

Dilevalol (B1670639) hydrochloride stands as a testament to the importance of stereochemistry in drug design and action. Its unique pharmacological profile, characterized by non-selective β-blockade and β2-agonism, has made it a valuable research tool for dissecting the complexities of the adrenergic system. While its journey as a therapeutic agent was cut short, the knowledge gained from its investigation continues to inform the field of pharmacology and the ongoing quest for more targeted and effective medications.

Analytical Methodologies for Dilevalol Hydrochloride Research

Chromatographic Techniques for Quantitative Determination

Chromatographic methods are the cornerstone for the precise quantification of Dilevalol (B1670639) hydrochloride. These techniques offer high-resolution separation from potential interferences, enabling accurate measurement in complex samples.

High-Performance Liquid Chromatography (HPLC) for Plasma and Urine Analysis

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the quantitative analysis of Dilevalol in biological fluids such as plasma and urine. A notable HPLC assay was developed for the determination of Dilevalol, utilizing a PRP-1 column and fluorimetric detection, which provides high sensitivity. nih.gov This method is adept at measuring unchanged drug concentrations following therapeutic administration. nih.gov

The sample preparation for this method involves a liquid-liquid extraction process. Dilevalol is first partitioned into diethyl ether under alkaline conditions and subsequently back-extracted into a dilute acid solution. nih.gov The chromatographic separation is then achieved using a reversed-phase mechanism on a macroporous copolymer column. nih.gov This assay has demonstrated excellent linearity and precision, making it suitable for routine quantitative analysis in clinical and research settings. nih.gov

Table 1: HPLC Method Parameters for Dilevalol Analysis in Plasma and Urine

| Parameter | Plasma | Urine |

|---|---|---|

| Lowest Limit of Quantitation | 1 ng/ml | 20 ng/ml |

| Intra-assay Precision (CV) | < 6% (at 1-800 ng/ml) | < 4% (at up to 400 ng/ml) |

Data sourced from a study on a single HPLC assay for Dilevalol in human plasma and urine. nih.gov

Development of Stability-Indicating HPLC Methods

Stability-indicating HPLC methods are essential for determining the intrinsic stability of a drug substance and for monitoring its degradation under various stress conditions. scispace.comwisdomlib.orgchromatographyonline.com These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products, thus providing a specific measure of the drug's concentration over time. scispace.comwisdomlib.org

The development of such a method for a compound like Dilevalol hydrochloride would involve subjecting the drug to forced degradation under conditions of acid, base, oxidation, and heat. The subsequent HPLC analysis would aim to achieve baseline separation of the intact drug from any resulting degradants. Validation of the method would be performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.neteurekaselect.com For the related compound labetalol (B1674207), stability-indicating RP-HPLC methods have been successfully developed and validated, demonstrating the feasibility of this approach for Dilevalol. scispace.comwisdomlib.orgresearchgate.net

Table 2: Typical Validation Parameters for a Stability-Indicating HPLC Method

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |

| Accuracy (% Recovery) | Typically 98-102% |

| Precision (% RSD) | ≤ 2% |

| Robustness | No significant change in results with small variations in method parameters |

General parameters based on ICH guidelines and published stability-indicating methods. wisdomlib.orgresearchgate.neteurekaselect.com

Chiral Chromatography for Stereoisomeric Purity Assessment

Since Dilevalol is a single stereoisomer of Labetalol, which has four stereoisomers, the assessment of its stereoisomeric purity is critical. nih.gov Chiral chromatography is the definitive technique for separating enantiomers and diastereomers. wvu.edusigmaaldrich.com The separation of Labetalol stereoisomers has been achieved by reversed-phase HPLC following derivatization with a chiral reagent, such as (4S-cis)-2,2-dimethyl-5-isothiocyanato-4-phenyl-1,3-dioxane. nih.gov

This approach converts the stereoisomers into diastereomeric derivatives, which can then be separated on a standard achiral column, like an octadecylsilane (B103800) (ODS) column. nih.gov The separation of the diastereomeric forms of labetalol has also been accomplished using non-chiral derivatizing agents like benzyl (B1604629) isothiocyanate. nih.gov This methodology allows for the quantification of the desired (R,R)-isomer (Dilevalol) and the detection of any unwanted stereoisomeric impurities. nih.gov

Spectrophotometric and Spectroscopic Methods

Spectroscopic techniques provide alternative and complementary approaches for the analysis of this compound, offering rapid and often non-destructive methods for quantification and structural characterization.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of drugs in pharmaceutical formulations. derpharmachemica.com For Labetalol hydrochloride, spectrophotometric methods have been developed based on its ultraviolet absorbance. derpharmachemica.comresearchgate.netnih.gov These methods are typically validated for linearity, accuracy, and precision. derpharmachemica.comresearchgate.net

One such method for Labetalol involved using 0.5N Sodium Hydroxide as a solvent and measuring the absorbance at a specific wavelength. derpharmachemica.com The linearity of this method was established over a defined concentration range, demonstrating its suitability for routine quality control analysis of tablet formulations. derpharmachemica.comresearchgate.net Similar principles can be applied to develop and validate a UV spectrophotometric method for the quantification of this compound in its pharmaceutical dosage forms. jddtonline.inforesearchgate.net

Table 3: Example of a UV Spectrophotometric Method for Labetalol

| Parameter | Finding |

|---|---|

| Solvent | 0.5N Sodium Hydroxide |

| λmax | 245.3 nm |

| Linearity Range | 20-45 µg/ml |

| Correlation Coefficient (R²) | > 0.998 |

Data from a study on the UV spectrophotometric determination of Labetalol. derpharmachemica.com

Mass Spectrometry for Metabolite Identification and Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of drug metabolites. ijpras.comnih.govuconn.edutaylorandfrancis.com This technique provides information about the molecular weight and fragmentation pattern of metabolites, which is essential for determining their chemical structures. researchgate.netnih.govnih.govumn.edu

In the context of this compound research, LC-MS/MS would be employed to analyze biological samples (e.g., plasma, urine) to detect and characterize metabolites formed in the body. mdpi.commdpi.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, facilitating the determination of the elemental composition of metabolites. ijpras.comnih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion to generate a product ion spectrum, which serves as a fingerprint for structural elucidation. uconn.edumdpi.com This approach is critical for understanding the metabolic fate of Dilevalol. ijpras.comuconn.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules such as this compound. researchgate.net This non-destructive method provides detailed information about the atomic arrangement within a molecule, confirming its identity and purity. nih.govmdpi.com The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field, where different nuclei within a molecule resonate at distinct frequencies based on their unique chemical environment. core.ac.uk

For the structural confirmation of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR (Proton NMR): This is often the initial and most informative experiment. It provides data on the number of different types of protons, their electronic environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin coupling). For Dilevalol, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the aliphatic chain, the hydroxyl (-OH) protons, and the amine (-NH) protons.

¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would yield a distinct signal, allowing for a count of the total number of carbon atoms and an indication of their chemical environment (e.g., aromatic, aliphatic, carbonyl).

2D NMR Techniques: To assemble the complete molecular structure, 2D NMR experiments are crucial as they reveal correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps in piecing together fragments of the molecule by establishing proton-proton connectivity through chemical bonds. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms to which they are attached. It is essential for assigning specific proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the molecular fragments identified by COSY, allowing for the complete assembly of the Dilevalol structure, including the placement of quaternary carbons and heteroatoms. core.ac.uk

By integrating the data from these NMR experiments, researchers can unequivocally confirm the chemical structure of this compound, verifying its constitution, connectivity, and the relative arrangement of all atoms, thus serving as a gold standard for structural confirmation. nih.gov

Validation of Analytical Methods in Biological Matrices

The validation of analytical methods is a critical process in pharmaceutical research to ensure that the chosen method for quantifying a drug, such as this compound, in a biological matrix (e.g., plasma, urine, or tissue) is reliable, reproducible, and suitable for its intended purpose. woah.orgaustinpublishinggroup.com This process is essential for pharmacokinetic, toxicokinetic, and clinical studies, as the data generated informs crucial decisions in drug development. nih.gov Method validation demonstrates that a method's performance characteristics are well-understood and controlled. bohrium.com The fundamental parameters evaluated during the validation of a bioanalytical method include accuracy, precision, linearity, detection and quantitation limits, and selectivity. jddtonline.info

Accuracy, Precision, Linearity, and Limit of Detection/Quantitation

Accuracy, precision, linearity, and sensitivity (LOD/LOQ) are core parameters that define the reliability and performance of a quantitative analytical method. wjarr.com

Accuracy: This parameter measures the closeness of the mean test results obtained by the method to the true or nominal concentration of the analyte. jddtonline.info It is typically assessed by analyzing quality control (QC) samples prepared at multiple concentration levels and is expressed as the percentage of recovery. For bioanalytical methods, the mean value should generally be within ±15% of the nominal value. austinpublishinggroup.com

Precision: Precision describes the closeness of agreement (degree of scatter) among a series of measurements from multiple samplings of the same homogeneous sample. austinpublishinggroup.com It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), and is expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). The precision should not exceed 15% CV, except for the Lower Limit of Quantitation (LLOQ), where it should not exceed 20%. austinpublishinggroup.com

| Nominal Concentration (ng/mL) | Intra-Day Accuracy (% Recovery) | Intra-Day Precision (% RSD) | Inter-Day Accuracy (% Recovery) | Inter-Day Precision (% RSD) |

|---|---|---|---|---|

| 5.0 (LLOQ) | 104.2 | 8.5 | 106.1 | 11.2 |

| 15.0 (Low QC) | 98.7 | 6.1 | 101.5 | 7.8 |

| 100.0 (Mid QC) | 101.3 | 4.5 | 99.8 | 5.3 |

| 400.0 (High QC) | 97.5 | 3.2 | 98.2 | 4.1 |

Linearity: Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. ukaazpublications.com It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. researchgate.net

| Parameter | Value |

|---|---|

| Linear Range | 10 - 50 µg/mL |

| Regression Equation | y = 15.30x + 7.019 |

| Correlation Coefficient (r²) | 0.999 |

*Data presented is illustrative for Labetalol HCl, a closely related compound, to demonstrate typical performance. ukaazpublications.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with acceptable accuracy and precision. omicsonline.org The LOQ is the lowest concentration that can be quantitatively determined with suitable accuracy and precision. omicsonline.org The LOQ is established as the lowest concentration on the calibration curve and must meet the acceptance criteria for accuracy (within ±20%) and precision (≤20% RSD). austinpublishinggroup.com

Selectivity in the Presence of Other Beta-Blockers and Endogenous Compounds